![molecular formula C28H31NO3 B14313448 4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine CAS No. 112767-12-1](/img/structure/B14313448.png)
4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C24H29NO3 .
- The compound features a piperidine ring substituted with a diphenylmethylidene group and a trimethoxyphenylmethyl group.
- TMTM exhibits interesting pharmacological properties and has been studied for various applications.
4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine: , is a piperidine derivative.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-methoxybenzaldehyde with diphenylmethane in the presence of an acid catalyst.
- The resulting intermediate undergoes cyclization with piperidine to form TMTM.
- Reaction Conditions :
- Acid-catalyzed condensation: Typically carried out in an organic solvent (e.g., ethanol or toluene) at elevated temperatures.
- Cyclization: Performed under reflux conditions using piperidine and a suitable solvent.
- Industrial Production :
- TMTM is not produced on an industrial scale due to its specialized applications.
Chemical Reactions Analysis
- Reactions :
- Oxidation : TMTM can undergo oxidation reactions, leading to the formation of various oxidation products.
- Reduction : Reduction of the diphenylmethylidene group may yield reduced derivatives.
- Substitution : Substitution reactions can occur at the piperidine nitrogen or the aromatic rings.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromium(VI) oxide , manganese dioxide , or peracids .
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride .
- Substitution : Various electrophiles (e.g., alkyl halides, acyl chlorides) under appropriate conditions.
- Major Products :
- Oxidation may yield aldehydes, ketones, or carboxylic acids.
- Reduction could produce secondary amines.
- Substitution reactions lead to various derivatives.
Scientific Research Applications
- Chemistry : TMTM serves as a building block for designing novel organic molecules.
- Biology : It has been investigated for potential bioactivity, including antiproliferative and anti-inflammatory effects.
- Medicine : TMTM derivatives may have applications in drug discovery.
- Industry : Limited industrial use, but its structural motifs inspire new compounds.
Mechanism of Action
- TMTM’s mechanism of action depends on its specific derivatives.
- It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
- Similar Compounds :
- 2,4,5-Trimethoxyphenethylamine (also known as TMA-2 ): Shares the trimethoxyphenyl group but lacks the piperidine ring.
- Diphenylmethane : The parent compound without the piperidine or trimethoxyphenyl groups.
- Uniqueness of TMTM :
- TMTM combines both aromatic and piperidine moieties, making it structurally distinct.
- Its unique combination of functional groups contributes to its diverse properties.
Properties
CAS No. |
112767-12-1 |
|---|---|
Molecular Formula |
C28H31NO3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-benzhydrylidene-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C28H31NO3/c1-30-25-15-14-24(27(31-2)28(25)32-3)20-29-18-16-23(17-19-29)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15H,16-20H2,1-3H3 |
InChI Key |
WNHZBCCFSHNTLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
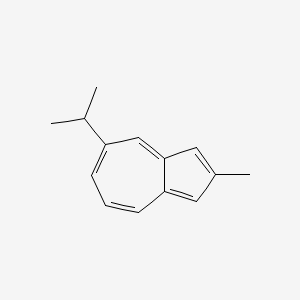

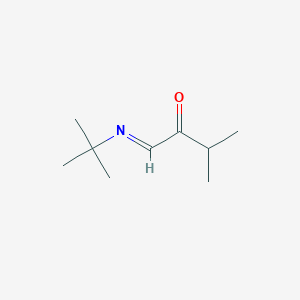
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
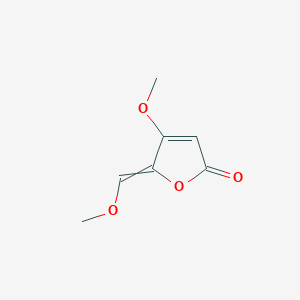
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
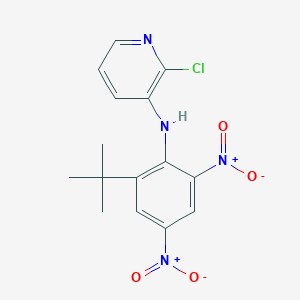

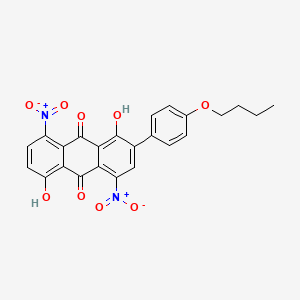
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
